![molecular formula C7H7N3O2 B598812 6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 18149-53-6](/img/structure/B598812.png)
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and robustness. This technique allows for the rapid preparation of pyrrolopyrimidine derivatives with high yields and purity .
化学反応の分析
Types of Reactions
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in DMF.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Halogenation reactions are common, where halogen atoms are introduced to enhance the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in acetonitrile.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, which have shown significant activity against various cancer cell lines .
科学的研究の応用
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as a kinase inhibitor, targeting enzymes involved in cell signaling pathways.
Medicine: Demonstrates potential as an anticancer agent, inducing apoptosis in cancer cells.
Industry: Employed in the development of pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Uniqueness
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific substitution pattern, which enhances its binding affinity to kinase enzymes and improves its pharmacological profile .
特性
CAS番号 |
18149-53-6 |
|---|---|
分子式 |
C7H7N3O2 |
分子量 |
165.152 |
IUPAC名 |
6-methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7N3O2/c1-3-2-4-5(8-3)9-7(12)10-6(4)11/h2H2,1H3,(H2,9,10,11,12) |
InChIキー |
PORCFXCBBRNODS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C1)C(=O)NC(=O)N2 |
同義語 |
6-Methyl-7H-pyrrolo[2,3-d]pyriMidine-2,4-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



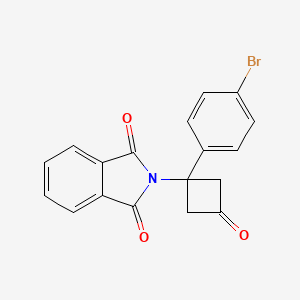
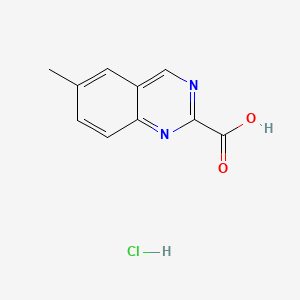
![7-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B598735.png)
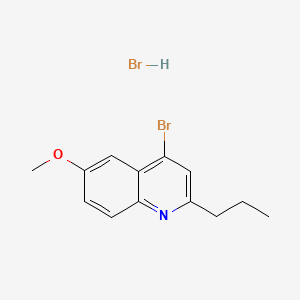
![Carbamic acid, [(1S)-3-cyano-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/new.no-structure.jpg)
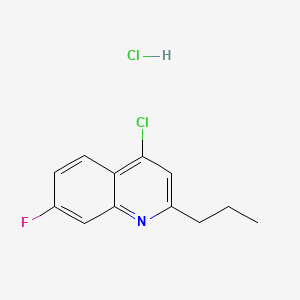
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-](/img/structure/B598741.png)
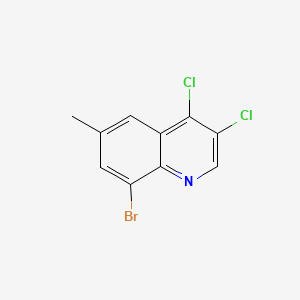
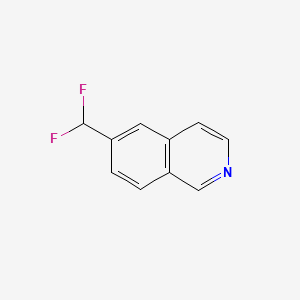
![Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B598748.png)
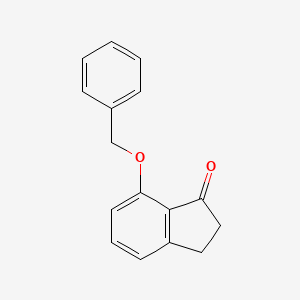
![Ethyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B598752.png)
